
Oleanolic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleanolic Acid-d3 is a deuterated form of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is found in over 1600 plant species, particularly in the Oleaceae family, including olives (Olea europaea). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Oleanolic Acid-d3 involves the incorporation of deuterium atoms into the oleanolic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using deuterium gas. The process requires stringent control of reaction conditions to ensure high yield and purity of the deuterated product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Oleanolic Acid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives such as amyrin and taraxasterol.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which may exhibit enhanced or altered biological activities .
科学研究应用
Oleanolic Acid-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: this compound is studied for its potential effects on cellular processes and pathways, including its role in modulating oxidative stress and inflammation.
Medicine: Research focuses on its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties
作用机制
The mechanism of action of Oleanolic Acid-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Properties: It induces apoptosis and inhibits proliferation in cancer cells by modulating signaling pathways like the Wnt/β-catenin and Hippo/YAP pathways.
Metabolic Regulation: It influences metabolic pathways, including the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a role in lipid metabolism and insulin sensitivity .
相似化合物的比较
Oleanolic Acid-d3 can be compared with other similar compounds, such as:
Ursolic Acid: An isomer of oleanolic acid with similar biological activities but differing in the position of functional groups.
Betulinic Acid: Another pentacyclic triterpenoid with potent anticancer and antiviral properties.
Glycyrrhetinic Acid: A triterpenoid derived from licorice root, known for its anti-inflammatory and hepatoprotective effects.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
By understanding the detailed properties and applications of this compound, researchers can harness its potential in various scientific and industrial fields.
属性
CAS 编号 |
946530-77-4 |
|---|---|
分子式 |
C30H48O3 |
分子量 |
459.729 |
IUPAC 名称 |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
InChI 键 |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
同义词 |
(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


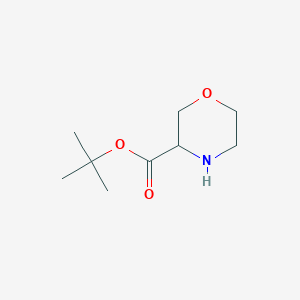

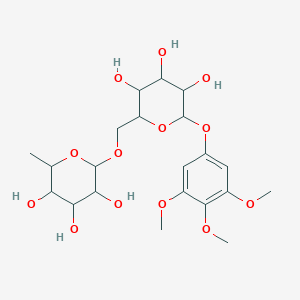
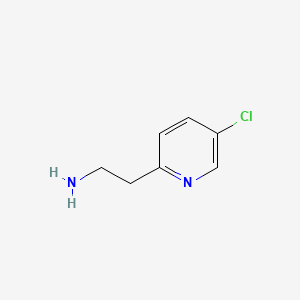
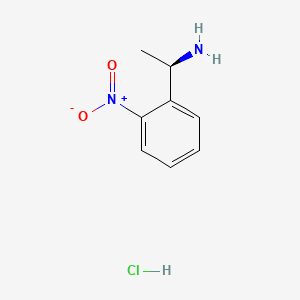
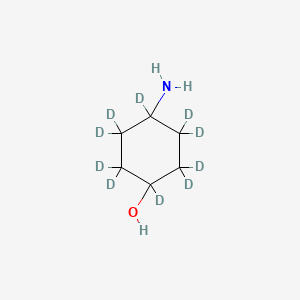
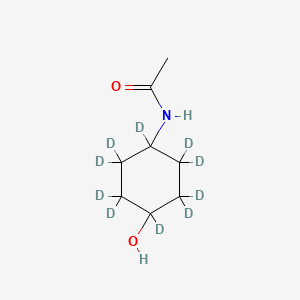
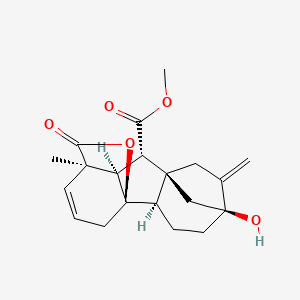
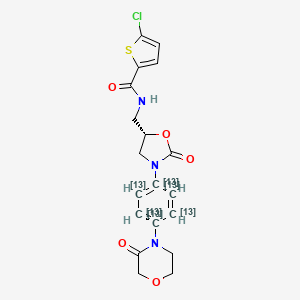
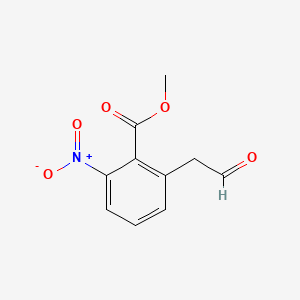
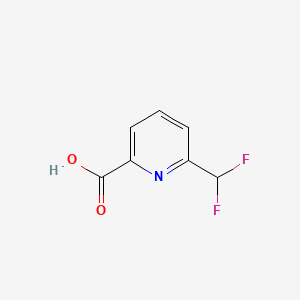
![3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]benzoic acid](/img/structure/B569025.png)
